What is the chemical structure and IUPAC name of 1-(4-propylphenyl)ethan-1-ol
What is the chemical structure and IUPAC name of 1-(4-propylphenyl)ethan-1-ol
An In-depth Technical Guide to 1-(4-propylphenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the secondary benzylic alcohol, 1-(4-propylphenyl)ethan-1-ol. The document delineates its chemical structure, systematic IUPAC nomenclature, and core physicochemical properties. A significant focus is placed on a robust and validated synthetic methodology, specifically the chemoselective reduction of its ketone precursor, 1-(4-propylphenyl)ethan-1-one. The rationale behind experimental choices, including reagent selection and purification strategies, is discussed to provide actionable insights for laboratory application. Furthermore, this guide details the expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR) required for unambiguous structural confirmation, serving as a benchmark for characterization. Potential applications as a synthetic intermediate are explored within the context of its chemical class.
Chemical Identity and Structure
1-(4-propylphenyl)ethan-1-ol is an aromatic alcohol characterized by a central benzene ring substituted at the 1 and 4 positions. A propyl group provides a non-polar aliphatic chain, while the 1-hydroxyethyl group introduces a chiral center and a site for further chemical modification.
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IUPAC Name: 1-(4-propylphenyl)ethan-1-ol
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Molecular Formula: C₁₁H₁₆O
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Molecular Weight: 164.24 g/mol [1]
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CAS Number: 152336-37-3 (for the racemic mixture)
Structural Diagram
The structure consists of a para-substituted benzene ring, meaning the two substituent groups (propyl and 1-hydroxyethyl) are positioned opposite each other.
Caption: Chemical structure of 1-(4-propylphenyl)ethan-1-ol.
Synthesis and Manufacturing
The most direct and efficient synthesis of 1-(4-propylphenyl)ethan-1-ol is achieved through the reduction of the corresponding ketone, 1-(4-propylphenyl)ethan-1-one (also known as 4'-propylacetophenone).
Synthetic Workflow: Ketone Reduction
Caption: Synthetic pathway from ketone precursor to target alcohol.
Experimental Protocol: Reduction with Sodium Borohydride
This protocol describes a standard laboratory-scale synthesis.
Causality of Reagent Choice: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its excellent chemoselectivity. It readily reduces aldehydes and ketones to their corresponding alcohols but, under these mild conditions, will not reduce other functional groups like esters or the aromatic ring.[2] This selectivity simplifies the reaction and purification process, making it a trustworthy and reliable method. Ethanol is chosen as the solvent because it effectively dissolves the ketone precursor and NaBH₄, and its hydroxyl group can participate in the protonation of the intermediate alkoxide.
Materials and Reagents:
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1-(4-propylphenyl)ethan-1-one
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Sodium borohydride (NaBH₄)
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Anhydrous Ethanol (EtOH)
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Deionized Water
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3M Hydrochloric Acid (HCl)
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Diethyl ether (or Ethyl Acetate)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 1-(4-propylphenyl)ethan-1-one in 100 mL of anhydrous ethanol.
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Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C. This is crucial to moderate the exothermic reaction and prevent side reactions.[3]
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Addition of Reducing Agent: While stirring vigorously, slowly add 1.5 g of sodium borohydride to the solution in small portions over 20-30 minutes. Maintain the temperature below 10 °C.
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Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ketone spot.[4][5]
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Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously and slowly add 50 mL of deionized water to quench the excess NaBH₄. Hydrogen gas will evolve, so this step must be performed in a well-ventilated fume hood.
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Acidification: Slowly add 3M HCl dropwise to neutralize the solution and decompose the borate esters. Continue until the solution is slightly acidic (pH ~5-6).
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with 3 x 75 mL portions of diethyl ether. Combine the organic layers.
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Washing: Wash the combined organic layers with 1 x 50 mL of deionized water, followed by 1 x 50 mL of brine to remove residual water and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: If necessary, the crude oil can be purified by flash column chromatography on silica gel to yield pure 1-(4-propylphenyl)ethan-1-ol.
Spectroscopic Characterization and Validation
The successful synthesis of 1-(4-propylphenyl)ethan-1-ol must be validated by spectroscopic analysis. The following table outlines the predicted data based on the molecule's structure and data from analogous compounds.
| Spectroscopic Data for 1-(4-propylphenyl)ethan-1-ol | |
| Technique | Predicted Signal / Peak |
| ¹H NMR (in CDCl₃) | ~7.25-7.35 ppm (d, 2H, Ar-H ortho to ethyl-OH) ~7.10-7.20 ppm (d, 2H, Ar-H ortho to propyl) ~4.88 ppm (q, 1H, CH -OH) ~2.55 ppm (t, 2H, Ar-CH₂ -CH₂-CH₃) ~1.80 ppm (s, 1H, -OH ) ~1.60 ppm (sextet, 2H, Ar-CH₂-CH₂ -CH₃) ~1.48 ppm (d, 3H, CH-CH₃ ) ~0.93 ppm (t, 3H, Ar-CH₂-CH₂-CH₃ ) |
| ¹³C NMR (in CDCl₃) | ~143.0 ppm (Ar-C, quaternary, attached to CH-OH) ~141.0 ppm (Ar-C, quaternary, attached to propyl) ~128.5 ppm (Ar-CH, ortho to propyl) ~125.5 ppm (Ar-CH, ortho to CH-OH) ~70.0 ppm (C H-OH) ~38.0 ppm (Ar-C H₂-CH₂-CH₃) ~25.0 ppm (C H-OH-CH₃) ~24.5 ppm (Ar-CH₂-C H₂-CH₃) ~14.0 ppm (Ar-CH₂-CH₂-C H₃) |
| Infrared (IR) | ~3550-3200 cm⁻¹ (broad, O-H stretch) ~3100-3000 cm⁻¹ (sp² C-H stretch, aromatic) ~2960-2850 cm⁻¹ (sp³ C-H stretch, aliphatic) ~1610, 1515 cm⁻¹ (C=C stretch, aromatic ring) ~1150-1050 cm⁻¹ (C-O stretch, secondary alcohol) |
| Mass Spec (MS) | m/z 164 (M⁺, molecular ion) m/z 149 ([M-CH₃]⁺) m/z 146 ([M-H₂O]⁺) m/z 121 ([M-C₃H₇]⁺) |
Note: Predicted chemical shifts (ppm) are based on standard values for similar functional groups and may vary slightly based on solvent and experimental conditions.[6][7]
Applications and Research Interest
As a member of the secondary benzylic alcohol family, 1-(4-propylphenyl)ethan-1-ol holds potential as a valuable intermediate in organic synthesis.
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Chiral Building Block: The hydroxyl group can be used as a handle for introducing chirality or for further functionalization in the synthesis of more complex molecules. Enantiomerically pure forms, if isolated, could serve as precursors for asymmetric synthesis.
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Pharmaceutical Scaffolds: The secondary benzylic alcohol motif is present in numerous biologically active compounds and pharmaceutical agents.[8] This molecule could serve as a scaffold for developing new drug candidates.
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Liquid Crystal Precursors: The ketone precursor, 1-(4-propylphenyl)ethan-1-one, is noted for its use as an intermediate in the preparation of liquid crystals.[9] The alcohol derivative could be explored for similar applications or as a precursor to other liquid crystal materials through esterification or other modifications of the hydroxyl group.
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Flavor and Fragrance: While not specifically documented for this molecule, related benzylic alcohols are widely used in the flavor and perfume industries.[10]
Safety and Handling
While a specific material safety data sheet (MSDS) for 1-(4-propylphenyl)ethan-1-ol is not widely available, standard precautions for laboratory chemicals of this class should be observed.
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Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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Hazards: Assumed to be harmful if swallowed and may cause skin and eye irritation, similar to other aromatic alcohols.[11]
References
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Ghosh, A. K., et al. (2017). Direct Synthesis of Secondary Benzylic Alcohols Enabled by Photoredox/Ni Dual-Catalyzed Cross-Coupling. The Journal of Organic Chemistry. [Link]
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PubChem. 1-(4-Ethylphenyl)ethanol. [Link]
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Aivaliotis, M., et al. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry. [Link]
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Ashenhurst, J. (2011). Sodium Borohydride (NaBH₄) For The Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]
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MDPI. Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. [Link]
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Le, L. (2013). Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory. [Link]
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PubChem. 1-(4-Propylphenyl)ethan-1-one. [Link]
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PubChem. (1S)-1-(4-phenylphenyl)ethan-1-ol. [Link]
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SIELC Technologies. 1-(4-Propylphenyl)ethan-1-one. [Link]
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Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: ¹H NMR Chemical Shifts. [Link]
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Scribd. Acetophenone Reduction with NaBH4. [Link]
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Organic Synthesis. Sodium Borohydride (NaBH₄) Reduction. [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: ¹³C NMR Chemical Shifts. [Link]
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Pharmaffiliates. 1-(4-Ethylphenyl)ethan-1-ol. [Link]
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